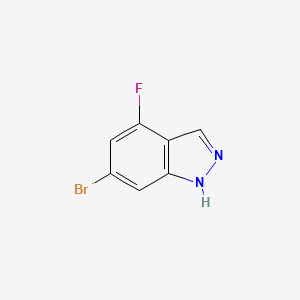![molecular formula C9H7BrN2O B1292596 1-(4-Brom-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanon CAS No. 1000340-84-0](/img/structure/B1292596.png)
1-(4-Brom-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanon
Übersicht
Beschreibung
1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone is a useful research compound. Its molecular formula is C9H7BrN2O and its molecular weight is 239.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Inhibitor des Fibroblasten-Wachstumsfaktorrezeptors
Diese Verbindung wurde bei der Entwicklung und Synthese von Derivaten verwendet, die als potente Inhibitoren des Fibroblasten-Wachstumsfaktorrezeptors (FGFR) wirken . FGFR spielt eine wesentliche Rolle bei verschiedenen Arten von Tumoren, und die gezielte Ansprache von FGFRs stellt eine attraktive Strategie für die Krebstherapie dar .
Behandlung von Brustkrebs
In-vitro-Studien haben gezeigt, dass diese Verbindung die Proliferation von Brustkrebszellen vom Typ 4T1 hemmen und Apoptose induzieren kann . Sie hemmte auch signifikant die Migration und Invasion von 4T1-Zellen .
Kinaseinhibitorendesign
Das Azaindol-Gerüst, zu dem auch diese Verbindung gehört, wird zunehmend bei der Entwicklung von Kinaseinhibitoren eingesetzt . Diese Inhibitoren haben maßgeblich zur Medikamentenentwicklung und -innovation beigetragen .
Synthese von organischen Halbleitern
Diese Verbindung wurde als Baustein bei der Synthese von organischen Halbleitern verwendet . Diese Halbleiter sind wichtige Bestandteile bei der Entwicklung von elektronischen Geräten wie Solarzellen und Transistoren .
Antimikrobielle, entzündungshemmende und antivirale Aktivitäten
Pyrrolopyrazinderivate, zu denen auch diese Verbindung gehört, haben eine breite Palette an biologischen Aktivitäten gezeigt, wie z. B. antimikrobielle, entzündungshemmende, antivirale, antifungale, antioxidative, antitumorale und kinasehemmende Aktivitäten .
Behandlung von Störungen, die mit erhöhtem Blutzuckerspiegel im Plasma einhergehen
Aufgrund der Wirksamkeit dieser Verbindung, den Blutzuckerspiegel zu senken, könnte sie eine Anwendung bei der Prävention und Behandlung von Störungen finden, die mit erhöhtem Blutzuckerspiegel im Plasma einhergehen, wie z. B. Hyperglykämie und Beschwerden, bei denen eine solche Senkung des Blutzuckerspiegels vorteilhaft ist: Typ-1-Diabetes, Diabetes als Folge von Fettleibigkeit, diabetische Dyslipidämie, Hypertriglyzeridämie, Insulinresistenz, gestörte Glukosetoleranz, Hyperlipidämie, Herz-Kreislauf-Erkrankungen und Bluthochdruck .
Zukünftige Richtungen
The future directions for the research and development of 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone and similar compounds are promising. They are being developed as a class of FGFR-targeting compounds with development prospects . These compounds could potentially be used in cancer therapy, given their potent activities against FGFR1, 2, and 3 .
Wirkmechanismus
Target of Action
The primary target of 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone, also known as 1-Acetyl-4-bromo-7-azaindole, is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .
Mode of Action
This compound interacts with its targets by inhibiting the FGFR signaling pathway . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Biochemical Pathways
The affected pathway is the FGFR signaling pathway. Physiologically, the FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
It is mentioned that a compound with a low molecular weight would be an appealing lead compound, which is beneficial to the subsequent optimization . This suggests that the compound may have favorable pharmacokinetic properties.
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Action Environment
It is known that the fgfr signaling pathway is an important and proven target for cancer therapeutics . Therefore, the compound’s action, efficacy, and stability may be influenced by the tumor microenvironment and the presence of other signaling molecules.
Biochemische Analyse
Biochemical Properties
1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been found to interact with fibroblast growth factor receptors (FGFRs), exhibiting inhibitory activity . The compound forms hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region of FGFRs . These interactions are crucial for its inhibitory effects, making it a potential candidate for therapeutic applications targeting FGFR-related pathways.
Cellular Effects
1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone has demonstrated notable effects on various cell types and cellular processes. In vitro studies have shown that it inhibits the proliferation of breast cancer 4T1 cells and induces apoptosis . Additionally, the compound significantly inhibits the migration and invasion of these cells . These effects are mediated through its impact on cell signaling pathways, gene expression, and cellular metabolism, highlighting its potential as an anti-cancer agent.
Molecular Mechanism
The molecular mechanism of action of 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone involves its binding interactions with biomolecules, particularly FGFRs. As a hinge binder, the compound forms hydrogen bonds with specific residues in the FGFRs, leading to the inhibition of their activity . This inhibition disrupts downstream signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell proliferation and survival . The compound’s ability to modulate gene expression further contributes to its biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone have been observed to change over time. The compound exhibits stability under standard storage conditions, maintaining its inhibitory activity over extended periods
Dosage Effects in Animal Models
Studies on the dosage effects of 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone in animal models have revealed a dose-dependent response. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . Higher doses may lead to adverse effects, including toxicity and off-target interactions . These findings underscore the importance of optimizing dosage to achieve therapeutic efficacy while minimizing side effects.
Metabolic Pathways
1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s metabolism may influence metabolic flux and metabolite levels, impacting its overall biological activity . Understanding these pathways is essential for predicting the compound’s behavior in biological systems and optimizing its use in therapeutic applications.
Transport and Distribution
The transport and distribution of 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone within cells and tissues are mediated by specific transporters and binding proteins These interactions influence the compound’s localization and accumulation, affecting its bioavailability and efficacy
Subcellular Localization
1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone exhibits specific subcellular localization patterns that are critical for its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns play a vital role in its biological effects and therapeutic applications.
Eigenschaften
IUPAC Name |
1-(4-bromopyrrolo[2,3-b]pyridin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-6(13)12-5-3-7-8(10)2-4-11-9(7)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KARPOIXRSDZYFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CC2=C(C=CN=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646694 | |
| Record name | 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000340-84-0 | |
| Record name | 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(3-Bromothien-2-yl)phenyl]ethanone](/img/structure/B1292515.png)
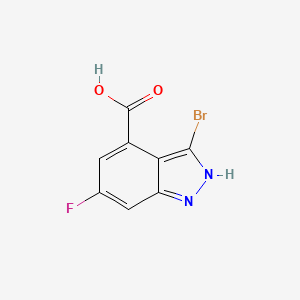
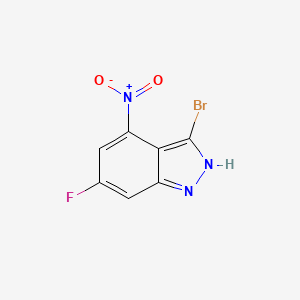
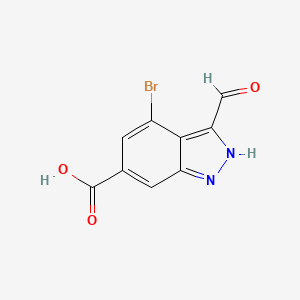

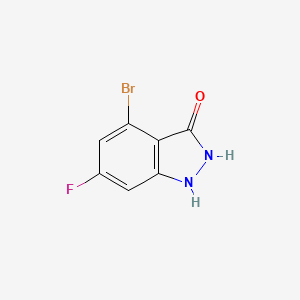
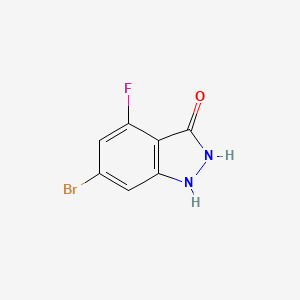
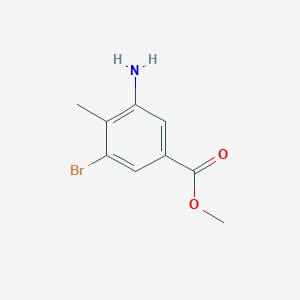
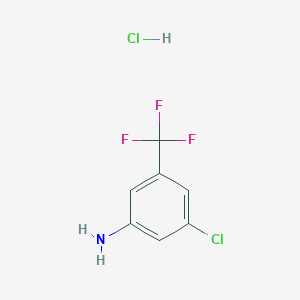

![2-Bromo-4-fluorobenzo[d]thiazole](/img/structure/B1292541.png)


